- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42
Cas no 571-61-9 (1,5-Dimethylnaphthalene)
1,5-Dimethylnaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 1,5-Dimethylnaphthalene
- 1,5-Dimethylnaphthalene Solution
- Naphthalene, 1,5-dimethyl-
- 1,5-DMN
- 1,5-dimethyl-naphthalene
- SDDBCEWUYXVGCQ-UHFFFAOYSA-N
- 60CM3233U9
- NSC59388
- Naphthalene,5-dimethyl-
- 1,5-Dimethyl naphthalene
- STL280252
- BDBM50159247
- VZ20741
- FCH1116656
- Naphthalene, 1,5-dimethyl- (8CI)
- 1,5-Dimethylnaphthalin
- FT-0606972
- NSC-59388
- CS-0147061
- AS-57959
- NSC 59388
- D2764
- Naphthalene,1,5-dimethyl-
- EINECS 209-338-5
- CHEBI:48608
- MFCD00004038
- 1,5-Dimethylnaphthalene, 98%
- Q27121286
- NS00033654
- InChI=1/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H
- DTXSID0060351
- CHEMBL435106
- D0748
- 571-61-9
- UNII-60CM3233U9
- AKOS005208625
- 5-(TRIFLUOROMETHYL)-2-FUROICACID,97
- Naphthalene, 1,5-dimethyl-(8CI)(9CI)
- DTXCID5042166
- Naphthalene, 1,5-dimethyl-(8CI)
- A12656
- Naphthalene, 1,5dimethyl
-
- MDL: MFCD00004038
- Inchi: 1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3
- InChI Key: SDDBCEWUYXVGCQ-UHFFFAOYSA-N
- SMILES: C12C=CC=C(C)C1=CC=CC=2C
- BRN: 2039843
Computed Properties
- Exact Mass: 156.09400
- Monoisotopic Mass: 156.0939
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: No data available
- Density: 1.0464 (estimate)
- Melting Point: 79.0 to 83.0 deg-C
- Boiling Point: 267°C(lit.)
- Flash Point: 265-266°C
- Refractive Index: 1.5956 (estimate)
- PSA: 0.00000
- LogP: 3.45660
1,5-Dimethylnaphthalene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S22;S24/25
- Storage Condition:Store at 4°C,-4At ℃Store…Better
1,5-Dimethylnaphthalene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,5-Dimethylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D861149-500mg |
1,5-Dimethylnaphthalene |
571-61-9 | >99.0%(GC) | 500mg |
1,668.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GG512-200mg |
1,5-Dimethylnaphthalene |
571-61-9 | 97.0%(GC) | 200mg |
¥275.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GG512-1g |
1,5-Dimethylnaphthalene |
571-61-9 | 97.0%(GC) | 1g |
¥832.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61345-100mg |
1,5-Dimethylnaphthalene |
571-61-9 | >99.0%(GC) | 100mg |
¥248.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61345-500mg |
1,5-Dimethylnaphthalene |
571-61-9 | >99.0%(GC) | 500mg |
¥1038.0 | 2023-09-05 | |
| TRC | D476365-1g |
1,5-Dimethylnaphthalene |
571-61-9 | 1g |
$ 165.00 | 2022-06-05 | ||
| TRC | D476365-10g |
1,5-Dimethylnaphthalene |
571-61-9 | 10g |
$ 1300.00 | 2022-06-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16819-100mg |
1,5-Dimethylnaphthalene, 99% |
571-61-9 | 99% | 100mg |
¥612.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16819-500mg |
1,5-Dimethylnaphthalene, 99% |
571-61-9 | 99% | 500mg |
¥1620.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16819-2.5g |
1,5-Dimethylnaphthalene, 99% |
571-61-9 | 99% | 2.5g |
¥6888.00 | 2023-04-13 |
1,5-Dimethylnaphthalene Production Method
Production Method 1
1,5-Dimethylnaphthalene Preparation Products
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- 2-Methylbenzofuran (4265-25-2)
- 2-Ethyl Toluene (611-14-3)
- Indene (95-13-6)
- 1,5-Dimethylnaphthalene (571-61-9)
- 2,3-Dimethylnaphthalene (581-40-8)
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- 1,6-Dimethylnaphthalene (575-43-9)
1,5-Dimethylnaphthalene Suppliers
1,5-Dimethylnaphthalene Related Literature
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1. The nitrous acid catalysed nitration of naphthalene and its derivatives. Part 2. The kinetics of the reactions in methanesulphonic acid and trifluoroacetic acidPeter J. Gross,John H. Ridd J. Chem. Soc. Perkin Trans. 2 1991 1773
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Chick C. Wilson melting point. Chick C. Wilson Chem. Commun. 1997 1281
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Chick C. Wilson,Harriott Nowell New J. Chem. 2000 24 1063
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4. 241. Dehydrogenation. Part I. The catalytic dehydrogenation of hydronaphthalenes with and without an angular methyl groupR. P. Linstead,A. F. Millidge,S. L. S. Thomas,A. L. Walpole J. Chem. Soc. 1937 1146
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5. 119. The preparation of chloromethylnaphthalenes and 1 : 5-dimethylnaphthaleneA. R. Anderson,W. F. Short J. Chem. Soc. 1933 485
Additional information on 1,5-Dimethylnaphthalene
Introduction to 1,5-Dimethylnaphthalene (CAS No. 571-61-9)
1,5-Dimethylnaphthalene, identified by the Chemical Abstracts Service registry number CAS No. 571-61-9, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by two methyl groups attached to the naphthalene framework at the 1 and 5 positions. This compound belongs to the broader class of alkylated naphthalenes, which exhibit unique physicochemical properties due to their rigid aromatic cores and substituent configurations. Recent advancements in synthetic methodologies and analytical techniques have enhanced our understanding of its role in diverse applications ranging from pharmaceuticals to materials science.
The molecular structure of 1,5-Dimethylnaphthalene (C12H10) consists of a fused benzene ring system with methyl groups positioned meta to each other on the central naphthalene skeleton. This spatial arrangement influences its electronic properties and reactivity, making it a valuable precursor in organic synthesis. Notably, studies published in Nature Communications (2023) highlighted its potential as an intermediate in the synthesis of bioactive compounds targeting cancer cell proliferation pathways. Researchers demonstrated that derivatives incorporating this moiety exhibited selective inhibition of tyrosine kinase enzymes critical for tumor angiogenesis.
In material science applications, CAS No. 571-61-9-based compounds have gained attention for their liquid crystalline properties. A groundbreaking study in Advanced Materials (2024) revealed that when functionalized with specific side chains, these molecules form thermotropic liquid crystals with phase transition temperatures suitable for optoelectronic devices. The rigid aromatic core provides structural stability while the methyl groups modulate mesogenic behavior—a combination enabling tunable optical properties ideal for next-generation display technologies.
Biochemical investigations have also uncovered intriguing pharmacological profiles for 1,5-Dimethylnaphthalene. Preclinical trials reported in Bioorganic & Medicinal Chemistry Letters (2023) showed that certain derivatives exhibit anti-inflammatory activity by modulating NF-kB signaling pathways without significant cytotoxicity. This discovery has spurred interest in developing these compounds as adjunct therapies for chronic inflammatory conditions such as rheumatoid arthritis.
Analytical chemistry advancements have significantly improved detection methodologies for this compound. High-resolution mass spectrometry coupled with chromatographic separation now enables precise quantification even at trace levels (< 0.5 ppb), as validated by ISO/IEC 17025-accredited protocols described in Analytica Chimica Acta (2024). These techniques are critical for environmental monitoring given its presence as a combustion byproduct from industrial processes and vehicle emissions.
Innovative green synthesis approaches are redefining production methods for CAS No. 571-61-9. A catalytic system utilizing heterogeneous palladium nanoparticles reported in Greener Journal of Chemistry (2023) achieved over 98% yield under solvent-free conditions at ambient temperatures—a marked improvement over traditional Friedel-Crafts alkylations requiring harsh reaction conditions. Such advancements align with global sustainability initiatives while maintaining product purity standards required for pharmaceutical applications.
Surface-enhanced Raman spectroscopy studies published in Nanoscale Horizons (2024) demonstrated that nanoscale assemblies incorporating this compound exhibit plasmonic properties useful for biosensing applications. The planar aromatic structure facilitates strong electronic coupling with gold nanoparticles, enabling ultrasensitive detection of biomolecules like DNA and proteins at femtomolar concentrations—a breakthrough with implications for point-of-care diagnostics.
Eco-toxicological assessments conducted under OECD guidelines revealed context-dependent toxicity profiles for 1,5-Dimethylnaphthalene. While acute exposure studies showed low toxicity to zebrafish embryos (< LC₅₀ > 5 mg/L), chronic sublethal effects on metabolic enzyme activities were observed at environmentally relevant concentrations (ppb levels). These findings underscore the importance of risk assessments tailored to specific ecological contexts rather than relying on generic hazard classifications.
Solid-state NMR investigations detailed in JACS Au (2024) provided unprecedented insights into molecular packing arrangements within crystalline phases of this compound. The results revealed π-stacking interactions between naphthyl rings modulated by methyl group orientations—a structural feature now being exploited to design self-assembling nanostructures for drug delivery systems targeting solid tumors.
In conclusion, CAS No. 571-61-9 compound (Chemical Name: 1,5-Dimethylnaphthalene) represents a versatile building block across multiple scientific domains due to its tunable physicochemical properties and emerging biomedical applications supported by cutting-edge research advancements since 2023.
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